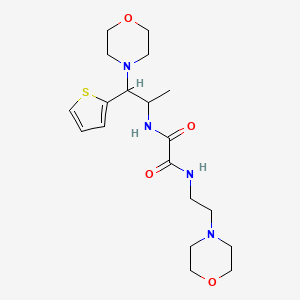
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide
描述
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is a complex organic compound featuring morpholine and thiophene functional groups
属性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-15(17(16-3-2-14-28-16)23-8-12-27-13-9-23)21-19(25)18(24)20-4-5-22-6-10-26-11-7-22/h2-3,14-15,17H,4-13H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPTUAMTGUCREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C(=O)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of thiophene-2-carbaldehyde with morpholine to form a Schiff base. This intermediate is then reduced to yield the corresponding amine.
Alkylation: The amine is then alkylated with 2-bromo-1-chloropropane to introduce the propyl chain.
Oxalamide Formation: The final step involves the reaction of the alkylated amine with oxalyl chloride and morpholine to form the desired oxalamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4), to yield the corresponding amine.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: N-alkyl or N-acyl derivatives
科学研究应用
Chemistry
In chemistry, N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of morpholine and thiophene rings suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with enzymes or receptors, making it a potential lead compound for the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The morpholine rings could facilitate binding to biological targets, while the thiophene ring might participate in π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
N1-(1-morpholino-1-(phenyl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.
N1-(1-piperidino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-piperidinoethyl)oxalamide: Similar structure but with piperidine rings instead of morpholine rings.
Uniqueness
N1-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)-N2-(2-morpholinoethyl)oxalamide is unique due to the combination of morpholine and thiophene rings, which confer distinct chemical properties. This combination allows for unique interactions in both chemical and biological contexts, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


